3-Bromo-2-phenylimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a bromine atom and a phenyl group attached at specific positions. It has garnered significant attention due to its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-2-phenylimidazo[1,2-a]pyridine belongs, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process . The cyclization to form imidazopyridines is promoted by further bromination .
Biochemical Pathways
The synthesis of this compound involves a c–c bond cleavage , which could potentially impact various biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridines have been shown to exhibit varied medicinal applications , suggesting that this compound may also have significant biological effects.
Action Environment
The synthesis of this compound involves mild and metal-free reaction conditions , suggesting that the compound’s action may be influenced by specific environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination process . Another approach involves the use of copper(II) bromide and dimethyl sulfoxide (DMSO) under time-controlled conditions to achieve selective bromination and formylation .
Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. The use of green solvents and metal-free conditions, such as those involving TBHP and ethyl acetate, are particularly advantageous for large-scale production due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often facilitated by reagents such as hypervalent iodine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPJXIGEZYEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355649 | |
Record name | 3-bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-95-5 | |
Record name | 3-bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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